molecular formula C20H20O11 B120320 Taxifolin 3-O-beta-D-xylopyranoside CAS No. 40672-47-7

Taxifolin 3-O-beta-D-xylopyranoside

Cat. No. B120320
CAS RN: 40672-47-7
M. Wt: 436.4 g/mol
InChI Key: UKSPRKDZNYSFRL-ARLBNVOWSA-N
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Description

Taxifolin 3-O-beta-D-xylopyranoside is a flavanone glycoside, a beta-D-xyloside, a member of 3’-hydroxyflavanones, a monosaccharide derivative, and a tetrahydroxyflavanone . It is functionally related to a (+)-taxifolin and a beta-D-xylose . This compound is a natural product found in Thujopsis dolabrata, Fagus sylvatica, and other organisms .


Molecular Structure Analysis

The molecular weight of taxifolin is 304.25, and the molecular formula is C15H12O7 . The IUPAC name of taxifolin is (2R, 3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one . It has (2R, 3R)-configuration and it is a conjugate acid of a (+)-taxifolin .

Scientific Research Applications

Flavanone Glycoside

Taxifolin 3-O-beta-D-xylopyranoside is a flavanone glycoside . Flavanone glycosides are a type of flavonoid, a class of compounds with various biological activities. They are known for their antioxidant, anti-inflammatory, and antimicrobial properties .

Antioxidant

Taxifolin, the parent compound of Taxifolin 3-O-beta-D-xylopyranoside, is a powerful antioxidant . It’s likely that the glycoside form retains some of these antioxidant properties, which could be useful in combating oxidative stress in various biological systems.

Anti-Inflammatory

Flavonoids like Taxifolin have anti-inflammatory properties . Therefore, Taxifolin 3-O-beta-D-xylopyranoside could potentially be used in research related to inflammation and related diseases.

Antimicrobial

The antimicrobial activity of flavonoids is well-documented . Taxifolin 3-O-beta-D-xylopyranoside could potentially be used in research focusing on the development of new antimicrobial agents.

Metabolite Studies

Taxifolin 3-O-beta-D-xylopyranoside is classified as a metabolite , which means it could be used in studies related to metabolism, such as understanding metabolic pathways or studying the effects of various substances on metabolism.

Pharmacological Research

Given its wide range of potential biological activities, Taxifolin 3-O-beta-D-xylopyranoside could be used in various areas of pharmacological research, including the development of new drugs or therapeutic strategies .

Future Directions

Taxifolin has been suggested as an effective therapy for cerebral amyloid angiopathy (CAA). It exhibits anti-oxidative and anti-inflammatory effects, provides protection against advanced glycation end products and mitochondrial damage . It has also been shown to facilitate disassembly, prevent oligomer formation and increase clearance of Aβ in a mouse model of CAA . These results highlight the need for clinical trials on the efficacy and safety of Taxifolin in patients with CAA .

properties

IUPAC Name

(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O11/c21-8-4-11(24)14-13(5-8)30-18(7-1-2-9(22)10(23)3-7)19(16(14)27)31-20-17(28)15(26)12(25)6-29-20/h1-5,12,15,17-26,28H,6H2/t12-,15+,17-,18-,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSPRKDZNYSFRL-ARLBNVOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Taxifolin 3-O-beta-D-xylopyranoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Taxifolin 3-O-beta-D-xylopyranoside
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Taxifolin 3-O-beta-D-xylopyranoside
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Taxifolin 3-O-beta-D-xylopyranoside
Reactant of Route 4
Taxifolin 3-O-beta-D-xylopyranoside
Reactant of Route 5
Taxifolin 3-O-beta-D-xylopyranoside
Reactant of Route 6
Taxifolin 3-O-beta-D-xylopyranoside

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